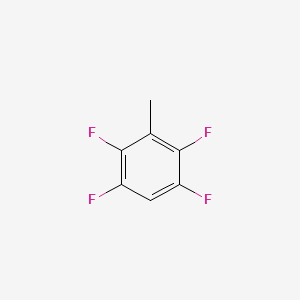

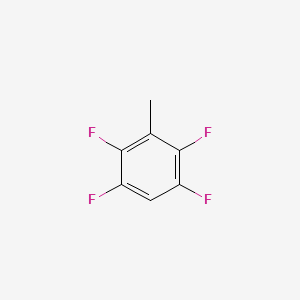

2,3,5,6-Tetrafluorotoluene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97004. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,4,5-tetrafluoro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F4/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POMGTQLCZJZYAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80200329 | |

| Record name | 2,3,5,6-Tetrafluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5230-78-4 | |

| Record name | 1,2,4,5-Tetrafluoro-3-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5230-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,5,6-Tetrafluorotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005230784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5230-78-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,5,6-Tetrafluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80200329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,5,6-tetrafluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.662 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,5,6-TETRAFLUOROTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/344KT4ZU8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,3,5,6-Tetrafluorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No direct, peer-reviewed synthesis for 2,3,5,6-tetrafluorotoluene has been identified in the public domain. This document outlines a plausible, multi-step synthetic pathway based on established chemical transformations of analogous fluorinated compounds. The provided experimental protocols are adapted from literature and may require optimization.

Proposed Synthetic Pathway

A feasible synthetic route to this compound commences with the commercially available 1,2,4,5-tetrafluorobenzene. The proposed pathway involves four key transformations: lithiation and carboxylation, reduction of the resulting carboxylic acid to an alcohol, conversion of the alcohol to a benzyl halide, and finally, reduction of the halide to the target methyl group.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

The following protocols are adapted from literature procedures for similar substrates and serve as a starting point for synthesis.

Step 1: Synthesis of 2,3,5,6-Tetrafluorobenzoic Acid

This procedure is based on the lithiation of a polyfluorinated benzene ring followed by quenching with carbon dioxide, a standard method for introducing a carboxylic acid group.

Caption: Workflow for the synthesis of 2,3,5,6-tetrafluorobenzoic acid.

Detailed Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1,2,4,5-tetrafluorobenzene in anhydrous tetrahydrofuran (THF).

-

Cool the resulting solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise, ensuring the internal temperature does not rise above -70 °C.

-

Upon completion of the addition, stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by the addition of a large excess of crushed dry ice.

-

Allow the mixture to slowly warm to room temperature.

-

Acidify the reaction mixture with dilute aqueous hydrochloric acid.

-

Extract the aqueous layer with diethyl ether or ethyl acetate.

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization.

Step 2: Synthesis of 2,3,5,6-Tetrafluorobenzyl Alcohol

This protocol details the reduction of the carboxylic acid to a primary alcohol using lithium aluminum hydride.[1]

Detailed Protocol:

-

To a stirred solution of 2,3,5,6-tetrafluorobenzoic acid (30.0 g) in anhydrous diethyl ether (600 ml) at ambient temperature, add lithium aluminum hydride (4.6 g) portion-wise.[1]

-

Stir the reaction mixture for 3 hours at room temperature.[1]

-

Carefully quench the excess lithium aluminum hydride with the dropwise addition of ethyl alcohol, followed by an excess of water.[1]

-

Separate the ethereal layer, wash with water, and concentrate under reduced pressure to yield crude 2,3,5,6-tetrafluorobenzyl alcohol.[1]

Step 3: Synthesis of 2,3,5,6-Tetrafluorobenzyl Halide

This procedure is adapted from a patented method for the conversion of 2,3,5,6-tetrafluorobenzyl alcohol to the corresponding halide.[2]

Detailed Protocol:

-

In a suitable reaction vessel, treat 2,3,5,6-tetrafluorobenzyl alcohol with a hydrogen halide (hydrogen chloride or hydrogen bromide).[2]

-

The reaction can be conducted in a solvent or neat, at a temperature ranging from 40 to 120 °C for 2 to 20 hours.[2]

-

The hydrogen halide may be introduced as a gas or as a concentrated aqueous solution.[2] A molar excess of the hydrogen halide is recommended.[2]

-

Upon completion, the reaction mixture is worked up using standard procedures to isolate the 2,3,5,6-tetrafluorobenzyl halide.

Step 4: Synthesis of this compound

This final step involves the reduction of the benzyl halide to a methyl group. Catalytic hydrogenation is a common and effective method for this transformation.

Detailed Protocol:

-

Dissolve the 2,3,5,6-tetrafluorobenzyl halide in a suitable solvent such as ethanol or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (5-10 wt. %).

-

Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm).

-

Stir the reaction mixture vigorously at room temperature until the starting material is consumed, as monitored by thin-layer chromatography or gas chromatography.

-

Carefully filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the this compound by distillation.

Data Summary

The following table presents quantitative data for the key transformations, based on the cited literature for analogous reactions.

| Step | Starting Material | Product | Reagents | Yield | Reference |

| 2 | 2,3,5,6-Tetrafluorobenzoic Acid | 2,3,5,6-Tetrafluorobenzyl Alcohol | LiAlH₄, Ether | 13.0 g of crude product from 30.0 g of starting material | [1] |

| 3 | 2,3,5,6-Tetrafluorobenzyl Alcohol | 3-Halomethyl-1,2,4,5-tetrafluorobenzene | Hydrogen Halide | Not Specified | [2] |

Note: Yields for the proposed synthesis of this compound are not available and will need to be determined experimentally. The yield from the adapted procedure for Step 2 should be considered as an estimate for the crude product.

References

An In-depth Technical Guide to 2,3,5,6-Tetrafluorotoluene for Researchers and Drug Development Professionals

An essential building block in medicinal chemistry and materials science, 2,3,5,6-tetrafluorotoluene offers a unique combination of properties stemming from its polyfluorinated aromatic structure. This guide provides a comprehensive overview of its physical and chemical characteristics, detailed experimental protocols, and insights into its applications.

Core Physical and Chemical Properties

This compound, also known by its IUPAC name 1,2,4,5-tetrafluoro-3-methylbenzene, is a colorless liquid at room temperature. The presence of four fluorine atoms on the benzene ring significantly influences its electronic properties, reactivity, and physicochemical parameters. These fluorine atoms create a highly electron-deficient aromatic system, making the compound susceptible to nucleophilic attack and influencing the acidity of the methyl group's protons.

Physical Properties

| Property | Value | Notes |

| Molecular Formula | C₇H₄F₄[1] | |

| Molecular Weight | 164.10 g/mol [1] | |

| CAS Number | 5230-78-4[1] | |

| Boiling Point | Not available | Data for 2,3,4-trifluorotoluene: 126-127 °C |

| Melting Point | Not available | Data for α,α,α-trifluorotoluene: -29 °C |

| Density | Not available | Data for 2,3,4-trifluorotoluene: 1.222 g/mL at 25 °C |

| Refractive Index | Not available | Data for 2,3,4-trifluorotoluene: n20/D 1.434 |

| Solubility | Insoluble in water | Expected behavior for a polyfluorinated aromatic compound. Soluble in common organic solvents. |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound exhibits characteristic C-F stretching vibrations in the region of 1100-1400 cm⁻¹. Other notable peaks correspond to C-H stretching and aromatic C=C stretching.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A singlet corresponding to the methyl (CH₃) protons is expected. The chemical shift will be influenced by the electron-withdrawing fluorine atoms.

-

¹⁹F NMR: The four fluorine atoms will give rise to signals in the typical range for aromatic fluorine compounds. The coupling patterns will be complex due to F-F and F-H interactions.

-

¹³C NMR: The spectrum will show distinct signals for the methyl carbon and the aromatic carbons, with the C-F coupling constants providing valuable structural information.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) at m/z 164, corresponding to the molecular weight of the compound. Fragmentation patterns will involve the loss of fluorine and methyl groups.[1]

Synthesis and Reactivity

The synthesis of this compound and its subsequent reactions are central to its utility as a chemical intermediate.

Synthesis of this compound

A common synthetic route to polyfluorinated aromatic compounds involves nucleophilic aromatic substitution on a more highly fluorinated precursor.

Experimental Protocol: Synthesis via Nucleophilic Substitution

Objective: To synthesize this compound from a suitable polyfluorinated benzene derivative. A plausible laboratory-scale synthesis could involve the reaction of pentafluorotoluene with a hydride source.

Materials:

-

Pentafluorotoluene

-

Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon manifold)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add pentafluorotoluene and anhydrous THF under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of LiAlH₄ in THF to the stirred solution. Caution: LiAlH₄ reacts violently with water.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 1 M HCl.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation or column chromatography to obtain pure this compound.

Logical Workflow for Synthesis

Chemical Reactivity

The electron-deficient nature of the aromatic ring in this compound governs its reactivity, making it a valuable substrate for various transformations.

Nucleophilic Aromatic Substitution (SₙAr)

The fluorine atoms in this compound can be displaced by a variety of nucleophiles. The positions ortho and para to the methyl group are activated towards nucleophilic attack.

Experimental Protocol: Reaction with Sodium Methoxide

Objective: To demonstrate the nucleophilic aromatic substitution of a fluorine atom by a methoxy group.

Materials:

-

This compound

-

Sodium methoxide (NaOMe)

-

Anhydrous methanol (MeOH)

-

Standard laboratory glassware for reflux

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound in anhydrous methanol.

-

Add sodium methoxide to the solution.

-

Heat the reaction mixture to reflux and monitor its progress by GC or TLC.

-

Upon completion, cool the reaction mixture and neutralize it with a dilute acid (e.g., 1 M HCl).

-

Remove the methanol under reduced pressure.

-

Extract the residue with diethyl ether and wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product, a methoxy-substituted tetrafluorotoluene derivative.

-

Purify the product by column chromatography or distillation.

Metalation

The protons of the methyl group can be abstracted by strong bases to form a benzylic carbanion, which can then react with various electrophiles.

Experimental Protocol: Lithiation and Reaction with an Electrophile

Objective: To generate a benzylic carbanion and trap it with an electrophile.

Materials:

-

This compound

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous tetrahydrofuran (THF)

-

Electrophile (e.g., benzaldehyde)

-

Saturated ammonium chloride solution

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound in anhydrous THF.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium solution dropwise to the stirred solution.

-

Stir the resulting deep red solution at -78 °C for 1 hour.

-

Add a solution of the electrophile (e.g., benzaldehyde) in anhydrous THF dropwise.

-

Allow the reaction to stir at -78 °C for several hours and then warm to room temperature.

-

Quench the reaction by adding saturated ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the product by column chromatography.

Signaling Pathway of Reactivity

Applications in Drug Development and Medicinal Chemistry

The introduction of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and lipophilicity. This compound serves as a valuable building block for introducing the tetrafluorotoluyl moiety into complex molecules.

The electron-withdrawing nature of the tetrafluorinated ring can influence the pKa of adjacent functional groups, which can be crucial for drug-receptor interactions and pharmacokinetic properties. The methyl group also provides a handle for further functionalization, allowing for the synthesis of a diverse library of compounds for screening.

While specific drugs containing the this compound core are not widely documented in publicly available literature, the strategic use of polyfluorinated building blocks is a common practice in modern drug discovery. The unique properties of this compound make it a promising candidate for the development of novel therapeutics in areas such as oncology, infectious diseases, and central nervous system disorders.

Safety and Handling

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is harmful if swallowed, in contact with skin, or if inhaled.[1] It also causes skin and serious eye irritation.[1] For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a versatile and valuable building block for organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique electronic and physical properties, derived from its polyfluorinated structure, offer chemists a powerful tool for the design and synthesis of novel molecules with enhanced properties. The experimental protocols and reactivity profiles provided in this guide serve as a foundation for researchers and drug development professionals to explore the full potential of this important chemical intermediate.

References

In-Depth Technical Guide to 2,3,5,6-Tetrafluorotoluene

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details

Chemical Identity:

-

Name: 2,3,5,6-Tetrafluorotoluene

-

Synonym: 1,2,4,5-Tetrafluoro-3-methylbenzene[1]

-

CAS Number: 5230-78-4[1]

Chemical Structure:

-

Molecular Formula: C₇H₄F₄[1]

-

Molecular Weight: 164.10 g/mol

-

SMILES: CC1=C(F)C(F)=CC(F)=C1F[1]

-

InChI Key: POMGTQLCZJZYAM-UHFFFAOYSA-N[1]

Structure:

Image Source: PubChem CID 78896

Physicochemical and Spectroscopic Data

The following tables summarize key physical and spectroscopic properties of this compound.

Table 1: Physical Properties

| Property | Value | Reference |

| Molecular Weight | 164.10 g/mol | PubChem CID 78896 |

| Appearance | Not specified; likely a liquid | Inferred from related compounds |

| Boiling Point | Not definitively found | - |

| Melting Point | Not definitively found | - |

| Density | Not definitively found | - |

Table 2: Spectroscopic Data

| Spectrum | Data | Reference |

| ¹H NMR | Signals corresponding to the methyl and aromatic protons are expected. Specific chemical shifts and coupling constants are not readily available in the searched literature. | - |

| ¹³C NMR | Signals for the methyl carbon and the aromatic carbons are expected, with characteristic C-F coupling. Specific data is not readily available. | - |

| ¹⁹F NMR | A spectrum of a reaction mixture containing this compound shows a signal for the compound, but the specific chemical shift is not isolated and reported. | Supplementary Material for a Chemistry Communication |

| IR | FTIR spectra are available through databases such as SpectraBase, showing characteristic C-F and aromatic C-H stretching frequencies. | PubChem CID 78896 |

| Mass Spec | Expected molecular ion peak (M+) at m/z 164.02. | PubChem CID 78896 |

Synthesis and Reactivity

While a detailed, step-by-step synthesis protocol for this compound was not explicitly found in the searched literature, its synthesis would likely involve the methylation of 1,2,4,5-tetrafluorobenzene or the fluorination of a suitable toluene derivative.

The reactivity of polyfluorinated aromatic compounds is well-documented. The fluorine atoms are strongly electron-withdrawing, making the aromatic ring susceptible to nucleophilic aromatic substitution. The methyl group is a potential site for free-radical halogenation.

Experimental Protocols

NMR Tube Reaction of a Uranium(III) Complex with this compound

This protocol is adapted from the supplementary information of a chemical communication and describes the monitoring of a reaction in an NMR tube.

Objective: To observe the reaction between a uranium(III) benzyl complex (1-Bz) and this compound over time using NMR spectroscopy.

Materials:

-

Uranium(III) benzyl complex (1-Bz) (0.025 g, 0.027 mmol)

-

This compound (4.4 mg, 3.29 µL, 0.027 mmol)

-

Tetrahydrofuran (THF), anhydrous (~0.7 mL)

-

J-Young NMR tube

Procedure:

-

In an inert atmosphere glovebox, charge a J-Young NMR tube with 0.025 g of the uranium(III) benzyl complex (1-Bz).

-

Add approximately 0.7 mL of anhydrous tetrahydrofuran to dissolve the complex.

-

Using a microsyringe, add 3.29 µL of this compound to the NMR tube.

-

Cap the J-Young tube securely and invert it multiple times to ensure thorough mixing of the reactants.

-

For continuous mixing, attach the NMR tube to a mechanical rotator.

-

Acquire ¹H, ¹¹B, and ¹⁹F NMR spectra at various time intervals over a 72-hour period to monitor the progress of the reaction.

-

Observe and record any color changes in the reaction mixture. The reported reaction changed color from green to purple, then to blue, and finally to light brown.

Applications in Drug Development and Medicinal Chemistry

The incorporation of fluorine atoms into organic molecules is a widely used strategy in drug design to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[2] While specific examples of drugs containing the this compound moiety were not identified in the search, this compound serves as a valuable fluorinated building block.

The tetrafluorinated phenyl group can be introduced into larger molecules to modulate their electronic and steric properties. The unique substitution pattern of this compound makes it a useful synthon for creating more complex fluorinated aromatic compounds for screening in drug discovery programs. Its derivatives, such as 2,3,5,6-tetrafluorophenol, are known to be used in the synthesis of complex heterocyclic compounds and as building blocks for novel drug candidates.[2]

Visualizations

Caption: Workflow for monitoring the reaction of a uranium complex with this compound.

References

Spectroscopic Analysis of 2,3,5,6-Tetrafluorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,3,5,6-tetrafluorotoluene. While direct access to comprehensive, publicly available quantitative spectral data for this specific compound is limited, this document outlines the standard methodologies for acquiring and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for fluorinated aromatic compounds.

Data Availability

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of a compound like this compound is a systematic process. It begins with the isolation and purification of the sample, followed by the application of various spectroscopic techniques to elucidate its molecular structure and purity. The data from each method provides complementary information, leading to a comprehensive characterization of the molecule.

Caption: A flowchart illustrating the typical workflow for the spectroscopic characterization of an organic compound.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline standardized procedures for NMR, IR, and MS analysis of fluorinated aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For fluorinated compounds, ¹⁹F NMR provides direct information about the fluorine atoms.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe is required.

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, for chemical shift referencing. For ¹⁹F NMR, an external reference like CFCl₃ is often used.

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. ¹⁹F is a high-sensitivity nucleus, so acquisition times are generally short.

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Calibrate the chemical shift scale using the internal or external standard.

-

Integrate the signals to determine the relative ratios of different nuclei.

-

Analyze the coupling patterns (multiplicities) to deduce connectivity information.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is the standard instrument for this analysis.

Sample Preparation:

-

Neat Liquid: Place a drop of liquid this compound between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve a small amount of the compound in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest. The solution is then placed in a liquid sample cell.

Data Acquisition:

-

Record a background spectrum of the empty spectrometer or the solvent and salt plates.

-

Record the sample spectrum.

-

The instrument software automatically subtracts the background from the sample spectrum to produce the final IR spectrum.

Data Analysis:

-

Identify the characteristic absorption bands (peaks) in the spectrum.

-

Correlate the frequencies of these bands to specific functional groups and bond vibrations (e.g., C-H stretch, C=C aromatic stretch, C-F stretch). Aromatic compounds typically show characteristic peaks in the 1450-1600 cm⁻¹ region[1].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective technique.

Instrumentation: A GC-MS system, which couples a gas chromatograph for separation with a mass spectrometer for detection.

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

Data Acquisition:

-

Inject a small volume (typically 1 µL) of the sample solution into the GC inlet.

-

The compound is vaporized and separated from the solvent and any impurities on the GC column.

-

The separated compound elutes from the column and enters the mass spectrometer's ion source.

-

In the ion source (commonly using electron ionization, EI), the molecules are bombarded with electrons, leading to ionization and fragmentation.

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer and detected.

Data Analysis:

-

Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

-

Analyze the fragmentation pattern. The masses of the fragment ions provide clues about the structure of the molecule. The fragmentation of aromatic compounds often involves the loss of substituents or cleavage of the ring.

Summary of Expected Spectroscopic Features

While specific data is not presented, the following are the expected features in the spectra of this compound based on its structure:

-

¹H NMR: A singlet in the aromatic region corresponding to the single aromatic proton and a singlet or a multiplet (due to coupling with fluorine) in the aliphatic region for the methyl group protons.

-

¹³C NMR: Several signals in the aromatic region, with their chemical shifts influenced by the attached fluorine atoms. A signal in the aliphatic region for the methyl carbon. Carbon-fluorine coupling will likely be observed.

-

¹⁹F NMR: One or more signals in the typical range for aromatic fluorine atoms. The chemical shifts and coupling patterns would provide information about the electronic environment and proximity of the fluorine atoms to each other and to the proton.

-

IR: Characteristic absorptions for aromatic C-H stretching (around 3030 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and strong C-F stretching bands.

-

MS: A molecular ion peak corresponding to the molecular weight of C₇H₄F₄ (164.1 g/mol ). The fragmentation pattern would likely involve the loss of a methyl group, fluorine atoms, or other small neutral fragments.

References

In-Depth Technical Guide to 2,3,5,6-Tetrafluorotoluene for Researchers and Drug Development Professionals

An Essential Building Block in Modern Medicinal Chemistry

This technical guide provides a comprehensive overview of 2,3,5,6-tetrafluorotoluene, a fluorinated aromatic compound of increasing interest to researchers, scientists, and drug development professionals. This document details its commercial availability, synthesis, and potential applications, with a focus on providing practical information for laboratory use.

Commercial Availability and Suppliers

This compound (CAS No. 5230-78-4) is a specialty chemical available from a select number of suppliers. Researchers can procure this compound for research and development purposes, typically with purities of 98% or higher. Below is a summary of known suppliers and their product specifications.

| Supplier | Product Name | CAS Number | Purity | Additional Information |

| Santa Cruz Biotechnology | This compound | 5230-78-4 | ≥98% | Specialty product for proteomics research.[1] |

| Fluoropharm | This compound | 5230-78-4 | ≥98% | Available as a fluorinated fine chemical.[2] |

| LookChem | This compound | 5230-78-4 | 98% | Provides physical properties and safety data.[3] |

| Hangzhou Hairui Chemical Co., Ltd | This compound | 5230-78-4 | 98% | Supplier of fine chemicals.[4] |

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for planning reactions, purification, and storage.

| Property | Value |

| Molecular Formula | C₇H₄F₄ |

| Molecular Weight | 164.10 g/mol |

| Appearance | Colorless to light yellow liquid[3] |

| Density | 1.347 g/mL at 25 °C[3] |

| Boiling Point | Not readily available |

| Refractive Index | n20/D 1.42[3] |

| Flash Point | 74 °F[3] |

Synthesis of this compound

While specific, detailed experimental protocols for the direct synthesis of this compound are not widely published in academic literature, a plausible and commonly utilized synthetic strategy involves the methylation of 1,2,4,5-tetrafluorobenzene. This precursor is commercially available from major chemical suppliers.

The synthesis of related compounds, such as 2,3,5,6-tetrafluorophenol, often commences with 1,2,4,5-tetrafluorobenzene, which undergoes reaction with an organolithium reagent at low temperatures to form an aryl lithium intermediate. This intermediate is then reacted with a suitable electrophile. A similar approach can be envisioned for the synthesis of this compound.

Proposed Experimental Protocol:

A detailed, hypothetical protocol for the synthesis of this compound from 1,2,4,5-tetrafluorobenzene is outlined below. This protocol is based on established organometallic reactions with fluorinated aromatics.

Reaction Scheme:

Materials:

-

1,2,4,5-Tetrafluorobenzene

-

n-Butyllithium (n-BuLi) in hexanes

-

Methyl iodide (CH₃I)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous work-up and purification solvents (e.g., saturated ammonium chloride solution, brine, magnesium sulfate)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 1,2,4,5-tetrafluorobenzene and anhydrous diethyl ether under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium in hexanes is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete formation of the lithium intermediate.

-

Methylation: Methyl iodide is then added dropwise to the reaction mixture at -78 °C. The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation or column chromatography on silica gel to yield pure this compound.

Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), with spectral data available for comparison on public databases like PubChem.

Applications in Drug Discovery and Development

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance various pharmacological properties. The trifluoromethyl group, in particular, is known to improve metabolic stability, binding affinity, and lipophilicity of drug candidates. While specific examples of marketed drugs containing the this compound moiety are not prominent, this structural motif holds significant potential as a building block in the design of novel therapeutics.

The 2,3,5,6-tetrafluorophenyl group can serve as a bioisosteric replacement for other aromatic systems, offering a unique electronic and steric profile. The strong electron-withdrawing nature of the fluorine atoms can influence the pKa of nearby functional groups and modulate interactions with biological targets.

Researchers in drug discovery can utilize this compound as a starting material to introduce the tetrafluorotolyl group into more complex molecules. For instance, benzylic bromination of this compound would yield 2,3,5,6-tetrafluorobenzyl bromide, a versatile reagent for alkylating various nucleophiles such as amines, phenols, and thiols, thereby allowing for the synthesis of a diverse library of compounds for biological screening.

Logical Workflow and Signaling Pathway Diagrams

To facilitate the integration of this compound into research workflows, the following diagrams, generated using Graphviz, illustrate key processes and conceptual pathways.

This guide serves as a foundational resource for researchers interested in the procurement and application of this compound. As a versatile fluorinated building block, it presents numerous opportunities for the development of novel molecules with potential therapeutic applications.

References

An In-depth Technical Guide to the Safety and Handling of 2,3,5,6-Tetrafluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,3,5,6-tetrafluorotoluene, a fluorinated aromatic compound used in various research and development applications. The information is intended to enable researchers, scientists, and drug development professionals to handle this chemical safely and effectively.

Chemical and Physical Properties

This compound is a colorless liquid. A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₄F₄ |

| Molecular Weight | 164.10 g/mol [1] |

| CAS Number | 5230-78-4[1] |

| Appearance | Colorless liquid |

| IUPAC Name | 1,2,4,5-tetrafluoro-3-methylbenzene[1] |

| Synonyms | 1,2,4,5-Tetrafluoro-3-methylbenzene[1] |

Hazard Identification and Toxicological Information

This compound is classified as a hazardous substance. The GHS hazard statements indicate its potential to cause harm.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Statement |

| Flammable liquids | H226: Flammable liquid and vapor[1] |

| Acute toxicity, oral | H302: Harmful if swallowed[1] |

| Acute toxicity, dermal | H312: Harmful in contact with skin[1] |

| Skin corrosion/irritation | H315: Causes skin irritation[1] |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation[1] |

| Acute toxicity, inhalation | H332: Harmful if inhaled[1] |

| Specific target organ toxicity, single exposure | H335: May cause respiratory irritation[1] |

Toxicological Data:

Occupational Exposure Limits

Currently, there are no specific occupational exposure limits (OELs) established by major regulatory bodies such as OSHA (Occupational Safety and Health Administration), NIOSH (National Institute for Occupational Safety and Health), or ACGIH (American Conference of Governmental Industrial Hygienists) for this compound.

In the absence of specific OELs, it is prudent to handle this compound with a high degree of caution, implementing engineering controls and personal protective equipment to minimize any potential exposure. For context, the OELs for the related compound, toluene, are provided in Table 3. These should be used as a conservative reference, and efforts should be made to keep exposure to this compound as low as reasonably achievable.

Table 3: Occupational Exposure Limits for Toluene (for reference)

| Organization | TWA (8-hour) | STEL (15-minute) |

| OSHA PEL | 200 ppm | 300 ppm (ceiling) |

| NIOSH REL | 100 ppm | 150 ppm |

| ACGIH TLV | 20 ppm | - |

Safe Handling and Storage

Engineering Controls

-

Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

-

Inert Atmosphere: As a volatile and potentially reactive compound, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended, especially for procedures involving heating or prolonged storage after opening.

Personal Protective Equipment (PPE)

A comprehensive PPE program should be in place for all personnel handling this chemical. The following are minimum requirements:

-

Eye Protection: Chemical safety goggles and a face shield should be worn to protect against splashes.

-

Skin Protection:

-

Gloves: Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber) should be worn. It is advisable to double-glove for added protection.

-

Lab Coat: A flame-retardant lab coat is essential.

-

Apron: For larger quantities or when there is a significant splash risk, a chemical-resistant apron over the lab coat is recommended.

-

-

Respiratory Protection: If work cannot be conducted in a fume hood or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Storage

-

Containers: Store in tightly sealed, appropriate containers, preferably the original manufacturer's container.

-

Conditions: Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

-

Incompatibilities: Avoid storage with strong oxidizing agents.

Experimental Protocols and Workflows

The following sections provide detailed workflows for common laboratory procedures involving this compound.

Weighing and Dispensing a Volatile Liquid

This workflow outlines the safe procedure for accurately weighing and dispensing a volatile liquid like this compound.

Spill Response Protocol

This diagram outlines the logical steps to be taken in the event of a spill of this compound.

References

An In-depth Technical Guide on the Solubility of 2,3,5,6-Tetrafluorotoluene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2,3,5,6-tetrafluorotoluene in organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on the theoretical principles governing its solubility and provides detailed experimental protocols for its determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge and methodologies to assess the solubility of this compound in various organic media, a critical parameter in process chemistry, formulation development, and analytical method design.

Introduction to this compound

This compound, a fluorinated aromatic compound, is a derivative of toluene with four fluorine atoms substituted on the benzene ring. Its chemical structure significantly influences its physicochemical properties, including its solubility in organic solvents. The presence of highly electronegative fluorine atoms alters the electron distribution within the molecule, impacting its polarity and intermolecular interactions. Understanding the solubility of this compound is crucial for its application in organic synthesis, as a reaction medium, or as a building block in the development of pharmaceuticals and other advanced materials.

Theoretical Solubility Profile

-

Polarity: The symmetrical arrangement of the four fluorine atoms on the benzene ring suggests that this compound is a relatively non-polar to weakly polar molecule. The individual C-F bond dipoles may largely cancel each other out, resulting in a low overall molecular dipole moment.

-

Expected Solubility:

-

High Solubility: It is expected to be highly soluble in non-polar and weakly polar aprotic solvents. This includes aromatic hydrocarbons (e.g., toluene, benzene, xylenes), aliphatic hydrocarbons (e.g., hexane, cyclohexane), and chlorinated solvents (e.g., dichloromethane, chloroform). The primary intermolecular forces at play would be van der Waals forces.

-

Moderate to Good Solubility: Good solubility is also anticipated in moderately polar aprotic solvents such as ethers (e.g., diethyl ether, tetrahydrofuran) and esters (e.g., ethyl acetate).

-

Lower Solubility: Its solubility is likely to be lower in highly polar aprotic solvents (e.g., acetone, acetonitrile, dimethyl sulfoxide) and significantly limited in polar protic solvents (e.g., methanol, ethanol, water) due to its inability to form strong hydrogen bonds with these solvents.

-

Experimental Determination of Solubility

To obtain precise quantitative data, experimental determination is necessary. The following section outlines a detailed protocol for the isothermal equilibrium saturation method, a widely accepted technique for determining the solubility of a liquid in a solvent.

An excess amount of the solute (this compound) is mixed with the solvent of interest in a sealed container. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the solvent is saturated with the solute. After equilibrium is established, the concentration of the solute in the solvent is determined analytically.

-

This compound (solute)

-

Organic solvent of interest (e.g., methanol, ethanol, acetone, dichloromethane, hexane, toluene)

-

Glass vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Syringes and syringe filters (0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Gas chromatograph with a flame ionization detector (GC-FID) or a UV-Vis spectrophotometer

Caption: Experimental workflow for determining the solubility of this compound.

-

Preparation of Saturated Solutions:

-

Into a series of glass vials, add an excess amount of this compound. An excess is visually confirmed by the presence of a separate liquid phase of the solute after equilibration.

-

To each vial, add a precise volume of the desired organic solvent.

-

Seal the vials tightly with screw caps fitted with PTFE septa to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure that equilibrium is reached. The required time for equilibration should be determined by preliminary experiments where the concentration is measured at different time points until it becomes constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same temperature for a sufficient time to allow any undissolved solute to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm PTFE syringe filter into a clean vial to remove any undissolved microdroplets.

-

Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantitative Analysis (Example using GC-FID):

-

Calibration: Prepare a series of standard solutions of this compound in the organic solvent of known concentrations. Analyze these standards by GC-FID to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Inject the diluted sample into the GC-FID under the same conditions as the standards.

-

Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in the specific solvent at the experimental temperature.

-

Data Presentation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation. A tabular format is highly recommended.

Table 1: Hypothetical Solubility Data of this compound at 25 °C

| Organic Solvent | Solvent Class | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| Hexane | Aliphatic Hydrocarbon | [Experimental Value] | [Experimental Value] | GC-FID |

| Toluene | Aromatic Hydrocarbon | [Experimental Value] | [Experimental Value] | GC-FID |

| Dichloromethane | Chlorinated Hydrocarbon | [Experimental Value] | [Experimental Value] | GC-FID |

| Diethyl Ether | Ether | [Experimental Value] | [Experimental Value] | GC-FID |

| Ethyl Acetate | Ester | [Experimental Value] | [Experimental Value] | GC-FID |

| Acetone | Ketone | [Experimental Value] | [Experimental Value] | GC-FID |

| Methanol | Alcohol | [Experimental Value] | [Experimental Value] | GC-FID |

Summary and Recommendations

This technical guide has outlined the theoretical considerations for the solubility of this compound in organic solvents and provided a detailed experimental protocol for its quantitative determination. While existing literature lacks specific solubility data for this compound, the provided methodology will enable researchers to generate reliable data tailored to their specific needs.

It is recommended that for any new application or process involving this compound, its solubility in the relevant organic solvents be experimentally determined. The choice of analytical technique for quantification should be validated for accuracy, precision, and linearity. The generation and dissemination of such data will be a valuable contribution to the scientific community.

The Synthetic Versatility of 2,3,5,6-Tetrafluorotoluene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluorotoluene, a fluorinated aromatic compound, is emerging as a valuable and versatile building block in modern organic synthesis. The strategic placement of four fluorine atoms on the toluene scaffold imparts unique reactivity and properties, making it an attractive starting material for the synthesis of complex molecules with applications in medicinal chemistry, agrochemicals, and materials science. The strong electron-withdrawing nature of the fluorine atoms activates the aromatic ring towards nucleophilic substitution, while also influencing the regioselectivity of other transformations. This technical guide provides an in-depth exploration of the potential applications of this compound in organic synthesis, focusing on key reaction classes and providing detailed experimental insights.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Functionalized Tetrafluorotoluenes

The primary mode of reactivity for this compound is nucleophilic aromatic substitution (SNAr). The four electron-withdrawing fluorine atoms significantly lower the electron density of the aromatic ring, making it susceptible to attack by a wide range of nucleophiles.

Regioselectivity:

The substitution pattern on the tetrafluorotoluene ring plays a crucial role in directing the incoming nucleophile. In the case of this compound, the methyl group, although weakly activating, directs nucleophilic attack to the position para to it (C4). This regioselectivity is driven by a combination of steric and electronic factors. The fluorine atoms activate the entire ring, but the position para to the methyl group is the most favorable for nucleophilic attack. This is analogous to the observed regioselectivity in the SNAr of octafluorotoluene, where substitution occurs exclusively at the position para to the trifluoromethyl group.[1][2]

Typical Nucleophiles and Reaction Conditions:

A variety of nucleophiles can be employed in the SNAr of this compound, leading to the synthesis of a diverse array of functionalized products.

-

Amines: Primary and secondary amines readily displace a fluorine atom to form 4-amino-2,3,5,6-tetrafluorotoluene derivatives. These reactions are typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in the presence of a base like potassium carbonate or triethylamine to neutralize the hydrofluoric acid byproduct.

-

Alkoxides: Alkoxides, generated from the corresponding alcohols and a strong base (e.g., sodium hydride), react to yield 4-alkoxy-2,3,5,6-tetrafluorotoluene derivatives. Anhydrous conditions are generally required for these reactions.

-

Thiols: Thiolates, formed by the deprotonation of thiols, can also be used as nucleophiles to introduce sulfur-containing moieties at the C4 position.

Quantitative Data Summary:

| Nucleophile | Product | Typical Conditions | Yield (%) |

| Phenothiazine | 10-(2,3,5,6-Tetrafluoro-4-methylphenyl)-10H-phenothiazine | K₂CO₃, DMF, 60 °C, 24 h | High |

Experimental Protocol: Synthesis of 10-(2,3,5,6-Tetrafluoro-4-methylphenyl)-10H-phenothiazine

This protocol is adapted from a similar reaction with octafluorotoluene and serves as a representative example for the SNAr of this compound.[1][3]

-

Materials: this compound, Phenothiazine, Potassium Carbonate (K₂CO₃), Anhydrous Dimethylformamide (DMF).

-

Procedure:

-

To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add phenothiazine (1.0 equiv) and potassium carbonate (2.0-3.0 equiv).

-

Add anhydrous DMF to the vessel.

-

Add this compound (1.0-1.2 equiv) to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 10-(2,3,5,6-tetrafluoro-4-methylphenyl)-10H-phenothiazine.

-

Logical Relationship of SNAr on this compound

Caption: SNAr mechanism on this compound.

Directed ortho-Metalation (DoM): A Tool for C-H Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic C-H bonds. In this reaction, a directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. While the methyl group in this compound is not a classical DMG, the fluorine atoms can exert a directing effect. The ortho-lithiation of fluorinated aromatics is a known phenomenon, where the fluorine atom acts as a weak directing group.

Challenges and Opportunities:

The direct ortho-lithiation of this compound presents a synthetic challenge due to the relatively low acidity of the aromatic proton and the potential for competing side reactions. However, the development of more reactive organolithium bases or the introduction of a proper DMG at a pre-functionalized position could open up avenues for the selective functionalization at the C1 or C5 positions.

Experimental Workflow for Investigating Directed ortho-Metalation

Caption: Workflow for exploring DoM of this compound.

Cross-Coupling Reactions: Expanding Molecular Complexity

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are indispensable tools for the formation of carbon-carbon bonds. To utilize this compound in such reactions, it first needs to be converted into a suitable coupling partner, typically an aryl halide or an arylboronic acid derivative.

Synthesis of Precursors:

-

4-Bromo-2,3,5,6-tetrafluorotoluene: The introduction of a bromine atom at the C4 position can be achieved through a multi-step sequence, potentially involving the SNAr reaction with a suitable nitrogen nucleophile, followed by diazotization and Sandmeyer-type bromination.

-

2,3,5,6-Tetrafluoro-4-methylphenylboronic Acid: This precursor can be synthesized from the corresponding Grignard or organolithium reagent, which would be generated from 4-bromo-2,3,5,6-tetrafluorotoluene, followed by reaction with a trialkyl borate and subsequent hydrolysis.

Suzuki-Miyaura Coupling:

Once the necessary precursors are in hand, they can be employed in Suzuki-Miyaura cross-coupling reactions to introduce a wide range of aryl or vinyl substituents at the C4 position.

Quantitative Data for a Representative Suzuki-Miyaura Coupling:

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromo-2,3,5,6-tetrafluorotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | Moderate to High |

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromo-2,3,5,6-tetrafluorotoluene

-

Materials: 4-Bromo-2,3,5,6-tetrafluorotoluene, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium Carbonate (K₂CO₃), Toluene, Water.

-

Procedure:

-

In a reaction flask, combine 4-bromo-2,3,5,6-tetrafluorotoluene (1.0 equiv), phenylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

-

Add a mixture of toluene and water (e.g., 4:1 v/v).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Add the palladium catalyst, Pd(PPh₃)₄ (1-5 mol%).

-

Heat the reaction mixture to reflux (80-100 °C) and stir for 12-24 hours, monitoring the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 4-phenyl-2,3,5,6-tetrafluorotoluene.

-

Signaling Pathway for Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Discovery and Materials Science

The functionalized derivatives of this compound are valuable intermediates in the synthesis of novel pharmaceuticals and advanced materials. The incorporation of the tetrafluorophenyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. In materials science, the unique electronic properties of these fluorinated compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Conclusion

This compound is a highly versatile and reactive building block with significant potential in organic synthesis. Its propensity to undergo nucleophilic aromatic substitution with high regioselectivity provides a reliable entry point for the introduction of a wide range of functional groups. Furthermore, the potential for C-H functionalization through directed ortho-metalation and the ability to participate in cross-coupling reactions after suitable pre-functionalization highlight its broad synthetic utility. As the demand for complex fluorinated molecules continues to grow, this compound is poised to become an increasingly important tool for researchers and scientists in both academia and industry.

References

An In-depth Technical Guide to 2,3,5,6-Tetrafluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of 2,3,5,6-tetrafluorotoluene, a key fluorinated building block in organic synthesis and medicinal chemistry. The strategic incorporation of fluorine atoms into molecular frameworks can significantly enhance the pharmacological properties of drug candidates, including metabolic stability, lipophilicity, and binding affinity. This document details the synthesis, properties, and applications of this compound, offering valuable insights for researchers in drug discovery and development.

Core Properties and Spectroscopic Data

This compound, also known as 1,2,4,5-tetrafluoro-3-methylbenzene, is a colorless liquid with the molecular formula C₇H₄F₄.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 1,2,4,5-tetrafluoro-3-methylbenzene | [1] |

| CAS Number | 5230-78-4 | [1] |

| Molecular Formula | C₇H₄F₄ | [1] |

| Molecular Weight | 164.10 g/mol | [1] |

| Appearance | Colorless liquid | |

| Boiling Point | 126-127 °C | |

| Density | 1.222 g/mL at 25 °C | |

| Refractive Index | n20/D 1.434 |

Spectroscopic data is crucial for the identification and characterization of this compound. The following table summarizes its key NMR spectroscopic parameters.

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| ¹H | ~2.1 | t | ~2.2 |

| ¹⁹F | ~-142 | m |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various methods, often involving the manipulation of more highly fluorinated precursors. One common strategy involves the reductive defluorination of pentafluorotoluene.

Illustrative Experimental Protocol: NMR Tube Reaction

A small-scale reaction to monitor the transformation of a starting material in the presence of this compound can be performed directly in an NMR tube, allowing for real-time analysis of the reaction progress.

Materials:

-

Starting material (e.g., an organometallic complex)

-

This compound

-

Anhydrous NMR solvent (e.g., THF-d₈)

-

J-Young NMR tube

Procedure:

-

In a glovebox, a J-Young NMR tube is charged with the starting material (e.g., 0.025 g, 0.027 mmol).

-

Approximately 0.7 mL of the chosen anhydrous NMR solvent is added to dissolve the starting material.

-

This compound (e.g., 4.4 mg, 3.29 μL, 0.027 mmol) is added to the solution via a microsyringe.

-

The NMR tube is capped and inverted several times to ensure thorough mixing.

-

For reactions requiring continuous mixing, the tube can be attached to a mechanical rotator.

-

¹H, ¹¹B, and ¹⁹F NMR spectra are recorded at various time points to monitor the progress of the reaction.

Reaction Pathways and Logical Relationships

The following diagram illustrates a generalized synthetic pathway to a functionalized tetrafluorotoluene derivative, starting from a polysubstituted benzene ring. This highlights the logical flow from a readily available starting material to a more complex, fluorinated target molecule.

Applications in Drug Discovery and Medicinal Chemistry

The introduction of fluorine atoms into organic molecules is a widely employed strategy in medicinal chemistry to enhance the developability of drug candidates.[2][3][4] The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[4]

The this compound moiety serves as a valuable building block for the synthesis of complex molecules with potential therapeutic applications. Its tetrafluorinated phenyl ring can impart desirable properties such as:

-

Metabolic Stability: The strong C-F bonds can block sites of metabolic oxidation, leading to an increased half-life of the drug.[5]

-

Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[5]

-

Binding Affinity: The electron-withdrawing nature of the fluorine atoms can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.

While specific examples of marketed drugs containing the this compound core are not abundant, the broader class of polyfluorinated aromatic compounds is of significant interest in the development of new chemical entities.[6] For instance, related structures like 2,3,5,6-tetrafluorophenol are utilized in the synthesis of complex heterocyclic compounds and as building blocks for novel drug candidates. The principles governing the utility of these related compounds are directly applicable to this compound.

The following workflow illustrates the general process of utilizing a fluorinated building block like this compound in a drug discovery program.

References

- 1. This compound | C7H4F4 | CID 78896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3,5-Tetrafluorobenzene | C6H2F4 | CID 16910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. CN108069832B - Preparation method of 2,3,5, 6-tetrafluorophenol - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. azom.com [azom.com]

An In-depth Technical Guide to the Reaction Mechanisms of 2,3,5,6-Tetrafluorotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core reaction mechanisms involving 2,3,5,6-tetrafluorotoluene, a key intermediate in the synthesis of specialized fluorinated compounds. The strategic placement of fluorine atoms on the aromatic ring imparts unique reactivity to this molecule, making it a valuable building block in medicinal chemistry and materials science. This document details key reaction pathways, provides experimental protocols for representative transformations, and presents quantitative data to inform synthetic strategies.

Overview of Reactivity

This compound's reactivity is primarily dictated by the strong electron-withdrawing nature of the four fluorine atoms, which significantly activates the aromatic ring towards nucleophilic attack. The methyl group, being weakly electron-donating, has a minor influence on the overall reactivity but can be a site for radical reactions. The principal reaction mechanisms discussed in this guide are Nucleophilic Aromatic Substitution (SNAr) and metalation at the C-H bond of the methyl group or the aromatic ring, followed by functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient tetrafluorinated ring of this compound is highly susceptible to nucleophilic aromatic substitution. This reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer intermediate.

Mechanism:

-

Nucleophilic Attack: A nucleophile adds to one of the carbon atoms bearing a fluorine atom, breaking the aromaticity of the ring and forming a negatively charged intermediate (Meisenheimer complex). The high electronegativity of the fluorine atoms stabilizes this intermediate by induction.

-

Fluoride Elimination: The aromaticity is restored by the elimination of a fluoride ion, resulting in the substituted product.

Due to the symmetry of this compound, nucleophilic attack can occur at any of the four equivalent fluorinated positions.

Reactions with O- and N-Nucleophiles

While specific examples for this compound are not extensively documented in readily available literature, the reactivity of closely related polyfluoroarenes, such as hexafluorobenzene, provides a strong indication of the expected outcomes. Reactions with alkoxides, phenoxides, and amines are anticipated to proceed readily to yield the corresponding ethers and anilines.

Table 1: Representative Nucleophilic Aromatic Substitution Reactions on Related Polyfluoroarenes

| Reactant | Nucleophile | Product | Yield (%) | Reference |

| 1,2,4,5-Tetrafluorobenzene | n-Butyllithium, then Boric acid ester, then H₂O₂ | 2,3,5,6-Tetrafluorophenol | >80 (two steps) | [1] |

| Pentafluorobenzoic Acid | Inorganic Base/Phase Transfer Catalyst, then Decarboxylation | 2,3,5,6-Tetrafluorophenol | Not specified | --INVALID-LINK-- |

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

This protocol is adapted from general procedures for SNAr reactions on polyfluoroarenes.

Materials:

-

This compound

-

Nucleophile (e.g., sodium methoxide, aniline)

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Tetrahydrofuran (THF))

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1.0 eq) in the anhydrous solvent.

-

Add the nucleophile (1.1 - 1.5 eq) to the solution at room temperature under an inert atmosphere. For solid nucleophiles, add them in portions. For liquid nucleophiles, add them via syringe.

-

The reaction mixture is stirred at room temperature or heated to a specified temperature (e.g., 60-100 °C) depending on the nucleophile's reactivity.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by distillation/recrystallization.

Metalation and Cross-Coupling Reactions

The C-H bonds of the methyl group and the aromatic ring of this compound can be activated for deprotonation (metalation) using strong bases, typically organolithium reagents. The resulting organometallic intermediate can then be reacted with various electrophiles to introduce a wide range of functional groups.

Lithiation

The benzylic protons of the methyl group are generally more acidic than the aromatic protons. However, the regioselectivity of lithiation can be influenced by the choice of the organolithium reagent and the reaction conditions. The use of n-butyllithium often leads to benzylic metalation, while bulkier bases or specific directing groups might favor aromatic C-H activation.

Table 2: Synthesis of a Related Tetrafluorinated Compound via Lithiation

| Starting Material | Reagents | Product | Yield (%) | Reference |

| 1,2,4,5-Tetrafluorobenzene | 1. n-BuLi, -70°C, THF2. Triethyl borate3. H₂O₂ | 2,3,5,6-Tetrafluorophenol | >80 (overall) | [1] |

Palladium-Catalyzed Cross-Coupling Reactions

While specific examples for this compound are scarce in the literature, derivatives of this compound, such as the corresponding aryl halides or triflates, are expected to be excellent substrates for palladium-catalyzed cross-coupling reactions like Suzuki, Heck, and Sonogashira couplings. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Experimental Protocol: Lithiation and Quenching with an Electrophile

This is a general procedure adaptable for the lithiation of this compound.

Materials:

-

This compound

-

Organolithium reagent (e.g., n-butyllithium in hexanes)

-

Anhydrous Tetrahydrofuran (THF)

-

Electrophile (e.g., benzaldehyde, trimethylsilyl chloride)

-

Inert gas (Nitrogen or Argon)

-

Dry ice/acetone bath

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Add this compound (1.0 eq) to the cooled THF.

-

Slowly add the organolithium reagent (1.0-1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for a specified time (e.g., 1-2 hours) to ensure complete lithiation.

-

Add the electrophile (1.2 eq) to the solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography or other suitable methods.

Synthesis of Key Derivatives

The functionalization of this compound and its precursors allows for the synthesis of valuable building blocks.

Table 3: Synthesis of 2,3,5,6-Tetrafluorobenzyl Alcohol

| Starting Material | Reagents | Product | Yield (%) | Reference |

| Methyl 2,3,5,6-tetrafluorobenzoate | NaBH₄ / I₂ | 2,3,5,6-Tetrafluorobenzyl alcohol | 52.3 | [2] |

Spectroscopic Data